Amyloid beta-protein (25-35) amide
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Overview
Description
Amyloid beta-protein (25-35) amide is a fragment of the amyloid beta-protein, which is a key player in the pathogenesis of Alzheimer’s disease. This peptide, consisting of the amino acid sequence GSNKGAIIGLM, is considered the functional domain responsible for the neurotoxic properties of the full-length amyloid beta-protein . It has been shown to aggregate into fibrils and oligomers, which are implicated in the neurodegenerative processes observed in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyloid beta-protein (25-35) amide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Amyloid beta-protein (25-35) amide undergoes various chemical reactions, including aggregation, oxidation, and interaction with lipid membranes. Aggregation leads to the formation of fibrils and oligomers, which are central to its neurotoxic effects .
Common Reagents and Conditions:
Aggregation: This process is influenced by factors such as pH, temperature, and the presence of metal ions.
Major Products Formed: The primary products formed from the aggregation of this compound are fibrils and oligomers. These structures are associated with the neurodegenerative effects observed in Alzheimer’s disease .
Scientific Research Applications
Amyloid beta-protein (25-35) amide is extensively studied in various scientific fields due to its relevance to Alzheimer’s disease.
Chemistry: Researchers investigate the peptide’s aggregation properties and interactions with other molecules to develop inhibitors that can prevent or reverse aggregation .
Biology: In biological studies, this compound is used to model the neurotoxic effects of amyloid beta-protein in vitro and in vivo. It helps in understanding the mechanisms underlying neuronal cell death and neuroinflammation .
Medicine: The peptide is a target for drug development aimed at treating Alzheimer’s disease. Compounds that can inhibit its aggregation or neutralize its toxicity are of significant interest .
Industry: In the pharmaceutical industry, this compound is used in the screening of potential therapeutic agents and in the development of diagnostic tools for Alzheimer’s disease .
Mechanism of Action
Amyloid beta-protein (25-35) amide exerts its effects primarily through its ability to aggregate into toxic oligomers and fibrils. These aggregates disrupt cellular membranes, leading to increased permeability and cell death . The peptide interacts with various molecular targets, including lipid membranes and metal ions, which facilitate its aggregation and toxicity . Additionally, it can induce oxidative stress and inflammation, further contributing to neuronal damage .
Comparison with Similar Compounds
Amyloid beta-protein (1-40): This longer fragment also aggregates into fibrils and oligomers but has different aggregation kinetics and toxicity profiles.
Amyloid beta-protein (1-42): Similar to amyloid beta-protein (1-40), this fragment is highly prone to aggregation and is considered more toxic.
Uniqueness: Amyloid beta-protein (25-35) amide is unique due to its short length and rapid aggregation properties. It serves as a model peptide for studying the aggregation and toxicity of amyloid beta-protein, providing insights into the mechanisms underlying Alzheimer’s disease .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXSAAQWCBCIY-SLVFWPMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N14O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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